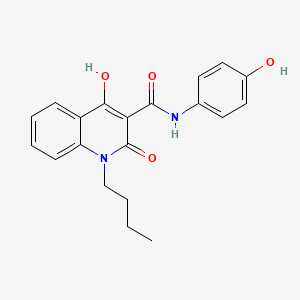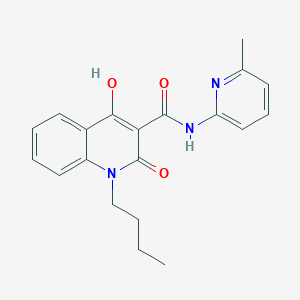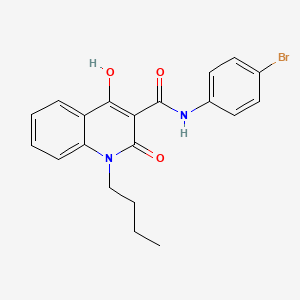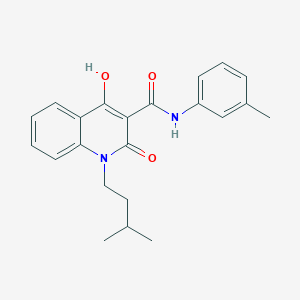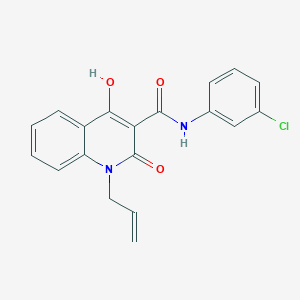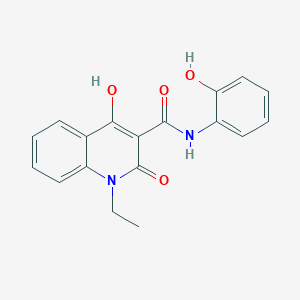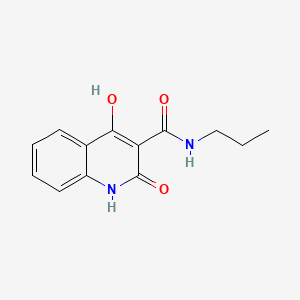![molecular formula C15H9N3O2S B5913473 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor, owing to its ability to inhibit the activity of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in regulating various cellular processes, including glucose metabolism, cell proliferation, apoptosis, and gene expression. In
Mécanisme D'action
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets of GSK-3β, leading to a cascade of downstream effects. The inhibition of GSK-3β has been shown to have various effects on cellular processes, including the regulation of glucose metabolism, cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that GSK-3β inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation and differentiation. In vivo studies have shown that GSK-3β inhibition leads to the activation of insulin signaling pathways, which play a key role in glucose metabolism. Additionally, GSK-3β inhibition has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has several advantages for lab experiments. It is a highly specific inhibitor of GSK-3β, which allows for the study of the specific effects of GSK-3β inhibition. Additionally, it has been extensively studied in vitro and in vivo, which allows for the comparison of results across different studies. However, there are also limitations to the use of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments. It has been shown to have low solubility in water, which can lead to issues with drug delivery. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One area of research is the study of its potential applications in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of GSK-3β has been shown to have therapeutic potential in animal models of the disease. Additionally, there is potential for the use of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in the treatment of diabetes and cancer. Further research is needed to determine the effectiveness of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in these diseases and to develop more effective drug delivery methods.
Méthodes De Synthèse
The synthesis of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one is a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of 4-bromo-2-nitropyridine, which is then reacted with 2-thiophenecarboxylic acid to form 2-(4-bromopyridin-2-yl)thiophene-3-carboxylic acid. This compound is then reacted with 2-aminopyridine to form 4-(2-amino-4-pyridinyl)thieno[2,3-b]pyridine-2-carboxylic acid. The final step involves the reduction of the nitro group to form 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one.
Applications De Recherche Scientifique
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of GSK-3β inhibition. GSK-3β plays a key role in various cellular processes, and its dysregulation has been implicated in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. Inhibition of GSK-3β has been shown to have therapeutic potential in these diseases.
Propriétés
IUPAC Name |
6-hydroxy-11-pyridin-4-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-11-7-12(20)18-13-9-1-2-10(8-3-5-16-6-4-8)17-15(9)21-14(11)13/h1-7H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGLYCUOKTTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Pyridyl)pyridino[2',3'-4,5]thiopheno[2,3-b]pyridine-2,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913392.png)
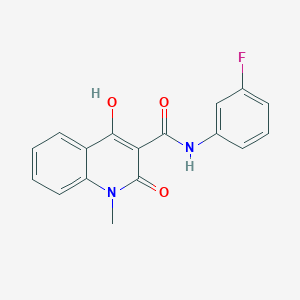
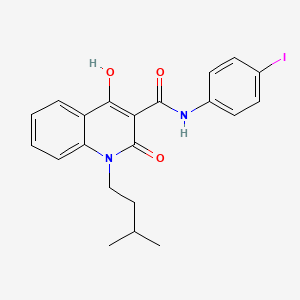
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
